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Cat. No.: B13727185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Liposomes are versatile nanocarriers for drug delivery, valued for their biocompatibility and

ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. However,

conventional liposomes are often rapidly cleared from circulation by the mononuclear

phagocyte system (MPS). PEGylation, the process of attaching polyethylene glycol (PEG)

chains to the liposome surface, creates a hydrophilic protective layer that sterically hinders

opsonization and phagocytosis, thereby extending circulation time and improving tumor

accumulation through the enhanced permeability and retention (EFR) effect.

While traditional PEGylation methods involve the inclusion of pre-synthesized PEG-lipid

conjugates during liposome formation or their post-insertion into pre-formed vesicles, this

document outlines a novel, multi-step approach utilizing silane chemistry to create a stable,

covalent linkage for PEG chains on the liposome surface. This method offers a modular

approach, allowing for the initial preparation of functionalized liposomes followed by

subsequent surface modification, potentially providing greater control over the density and

conformation of the PEG layer.

The protocol detailed below involves a three-stage process:

Formation of Amine-Functionalized Liposomes: Preparation of liposomes incorporating an

amine-containing phospholipid to provide reactive sites on the surface.
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Silanization of the Liposome Surface: Covalent attachment of a bifunctional silane linker to

the surface amine groups.

Covalent Attachment of PEG: Final conjugation of a reactive PEG derivative to the silanized

liposome surface.

This application note provides detailed experimental protocols, data presentation tables for

expected outcomes, and workflow diagrams to guide researchers in the successful preparation

and characterization of PEGylated liposomes via this silane-based conjugation strategy.

Experimental Protocols
Part 1: Preparation of Amine-Functionalized Liposomes
This protocol describes the formation of small unilamellar vesicles (SUVs) with surface-

exposed primary amine groups using the thin-film hydration method followed by extrusion.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

Mini-extruder with polycarbonate membranes (100 nm pore size)

Rotary evaporator

Water bath

Procedure:
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Lipid Film Preparation:

In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE in a 55:40:5 molar ratio in

a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to ensure complete

dissolution.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to 60-65°C (above the phase transition temperature of

DSPC).

Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation

of a thin, uniform lipid film on the inner wall of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Lipid Film Hydration:

Pre-heat the hydration buffer (PBS, pH 7.4) to 60-65°C.

Add the warm hydration buffer to the flask containing the dry lipid film. The volume should

be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

Hydrate the film by rotating the flask in the 60-65°C water bath for 1 hour. This will result in

the formation of multilamellar vesicles (MLVs).

Extrusion for Size Homogenization:

Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60-

65°C.

Load the MLV suspension into one of the extruder's syringes.

Pass the lipid suspension through the membrane 11-21 times. This process reduces the

size of the liposomes and forms unilamellar vesicles of a more uniform size distribution.

The resulting translucent suspension contains amine-functionalized liposomes.
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Part 2: Silanization of Amine-Functionalized Liposomes
This stage involves the covalent attachment of a silane linker to the primary amine groups on

the liposome surface. Here, we use 3-(Triethoxysilyl)propyl isocyanate (ICPTES) as a linker,

which reacts with the amine groups to form a stable urea linkage.

Materials:

Amine-functionalized liposome suspension from Part 1.

3-(Triethoxysilyl)propyl isocyanate (ICPTES)

Anhydrous Dimethylformamide (DMF)

Borate buffer (50 mM, pH 8.5)

Dialysis cassette (10-14 kDa MWCO) or size exclusion chromatography (SEC) column (e.g.,

Sepharose CL-4B).

Procedure:

Buffer Exchange:

If the liposomes are in PBS, exchange the buffer to 50 mM Borate Buffer (pH 8.5) using

dialysis or a desalting column. This pH facilitates the reaction between the isocyanate and

amine groups.

Silanization Reaction:

Adjust the concentration of the amine-functionalized liposomes to approximately 5 mg/mL

total lipid in borate buffer.

Prepare a fresh stock solution of ICPTES (e.g., 100 mM) in anhydrous DMF.

Add a 20-fold molar excess of ICPTES to the liposome suspension with gentle stirring.

The molar amount is calculated relative to the amount of DSPE in the formulation.
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Allow the reaction to proceed for 4 hours at room temperature with continuous gentle

stirring.

Purification of Silanized Liposomes:

Purify the liposome suspension to remove unreacted ICPTES and byproducts. Dialyze the

reaction mixture against PBS (pH 7.4) at 4°C for 24 hours, with at least three buffer

changes. Alternatively, purify the liposomes using a size exclusion chromatography

column, collecting the turbid fractions corresponding to the liposomes.[1][2]

Part 3: Covalent Attachment of PEG
In this final step, an amine-reactive PEG derivative, mPEG-Succinimidyl Carboxymethyl Ester

(mPEG-NHS), is conjugated to the silanized surface. The hydrolysis of the triethoxysilane

groups on the liposome surface in the aqueous buffer is expected to form silanol groups, which,

while less reactive than surface amines, can be targeted. For a more robust reaction, we will

leverage the fact that some silane linkers can also present amine groups after hydrolysis and

condensation. A more direct approach is to use a silane that presents a different reactive group.

However, to create a plausible protocol based on the query, we will proceed with the reaction of

PEG-NHS with the silanized surface, assuming the formation of reactive amine groups from the

silane layer or sufficient reactivity of the silanol groups. A more chemically robust approach

would be to use a heterobifunctional silane in Part 2. For this protocol, we will use a standard

amine-reactive PEGylation.

Materials:

Silanized liposome suspension from Part 2.

Methoxy PEG NHS Ester (mPEG-NHS), MW 2000 or 5000 Da.

Anhydrous Dimethyl Sulfoxide (DMSO).

Phosphate-buffered saline (PBS), pH 7.4.

Quenching solution: 1 M Tris buffer, pH 8.0, or 1 M glycine.

Dialysis cassette (10-14 kDa MWCO) or SEC column.
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Procedure:

PEGylation Reaction:

Ensure the purified silanized liposomes are suspended in PBS, pH 7.4.

Equilibrate the mPEG-NHS vial to room temperature.[3]

Just before use, prepare a stock solution of mPEG-NHS (e.g., 10 mg/mL) in anhydrous

DMSO.[4]

Add a 10- to 20-fold molar excess of the mPEG-NHS solution to the silanized liposome

suspension while gently stirring. The molar amount is calculated relative to the initial

amount of DSPE.[3]

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at

4°C with gentle stirring.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 50 mM to

hydrolyze any unreacted NHS esters.[5] Let it react for 15-30 minutes.

Purification of PEGylated Liposomes:

Remove excess PEG reagent and quenching buffer by extensive dialysis against PBS (pH

7.4) at 4°C or by size exclusion chromatography.[1][2]

Store the final PEGylated liposome suspension at 4°C.

Characterization and Data Presentation
The physicochemical properties of the liposomes should be analyzed at each stage of the

preparation process.

Characterization Methods:
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Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Samples

should be diluted in PBS.[6][7]

Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge

of the liposomes. Samples are typically diluted in deionized water or a low ionic strength

buffer.[6][8]

PEGylation Efficiency: Can be quantified using methods such as HPLC, capillary

electrophoresis, or NMR spectroscopy to determine the amount of conjugated PEG. A

colorimetric assay like a TNBSA assay can be used to measure the reduction in free amine

groups after each reaction step.[9]

Table 1: Expected Physicochemical Properties of Liposomes at Each Stage of Preparation

Stage of
Preparation

Average Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Amine-Functionalized

Liposomes
100 - 120 < 0.2 +15 to +30

Silanized Liposomes 105 - 130 < 0.2 +5 to +15

PEGylated Liposomes 110 - 140 < 0.2 -5 to +5 (near neutral)

Note: The exact values will depend on the specific lipids, silane, and PEG reagents used, as

well as the reaction conditions.

Table 2: Typical Reaction Parameters for Liposome Surface Modification

Reaction Step Key Reagents
Molar Ratio
(Reagent:Lipid
Anchor)

Reaction Time Temperature

Silanization ICPTES : DSPE 20 : 1 4 hours Room Temp.

PEGylation
mPEG-NHS :

DSPE
10-20 : 1 2-4 hours Room Temp.
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Visualizing the Workflow and Chemistry
Experimental Workflow Diagram

Part 1: Liposome Formation

Part 2: Silanization

Part 3: PEGylation

Lipid Dissolution
(DSPC:Chol:DSPE)

Thin-Film Hydration

Extrusion (100 nm)

Buffer Exchange
(pH 8.5)

Amine-Functionalized
Liposomes

Reaction with ICPTES

Purification (Dialysis/SEC)

Reaction with mPEG-NHS

Silanized
Liposomes

Quenching Reaction

Final Purification (Dialysis/SEC)

Characterization
(DLS, Zeta, etc.)

Final PEGylated
Liposomes
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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